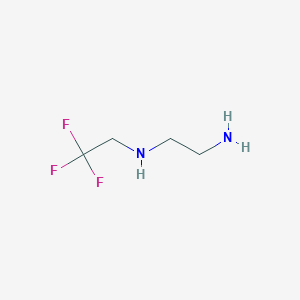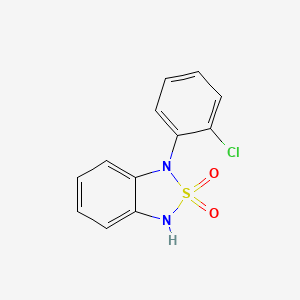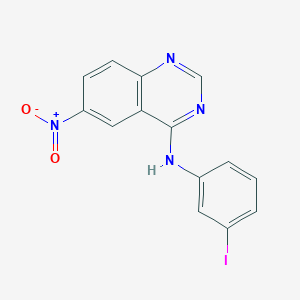
3-(2-Fluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoroethoxy)phenol is an organic compound characterized by the presence of a fluorine atom, an ethyl group, and a hydroxyphenyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)phenol typically involves the reaction of 3-hydroxyphenol with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products
Oxidation: Formation of 3-fluoroethyl-4-hydroxybenzaldehyde.
Reduction: Formation of 2-fluoroethyl 3-hydroxyphenyl alcohol.
Substitution: Formation of 2-alkoxyethyl 3-hydroxyphenyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoroethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with enzymes and receptors. The hydroxyphenyl ether moiety allows for hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoroethyl 4-hydroxyphenyl ether
- 2-Fluoroethyl 2-hydroxyphenyl ether
- 2-Fluoroethyl 3-methoxyphenyl ether
Uniqueness
3-(2-Fluoroethoxy)phenol is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological interactions. The presence of the fluorine atom also imparts distinct properties, such as increased stability and reactivity compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C8H9FO2 |
|---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
3-(2-fluoroethoxy)phenol |
InChI |
InChI=1S/C8H9FO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5H2 |
InChI-Schlüssel |
BHHHDKLYOOPAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCF)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Aminopropyl)phenyl]acetamide](/img/structure/B8687773.png)





![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)


![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)

